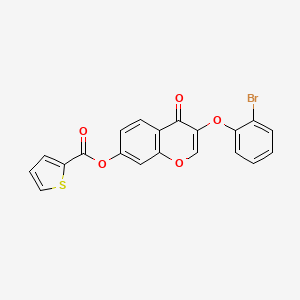
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a member of the chromone family and has a unique chemical structure that makes it an interesting subject of research.
科学的研究の応用
Organic Synthesis and Chemical Properties
A concise method to synthesize chromen-4-ones with fused thiophene ring has been developed, utilizing the Suzuki–Miyaura reaction for constructing the core structure, which is related to the target compound in terms of synthetic methodology and application scope (Iaroshenko et al., 2012).
Research into intramolecular proton transfer (IPT) mechanisms of derivatives structurally similar to the target compound reveals insights into their photo-excitation and fluorescence properties, which may inform the design of materials or molecules with specific photophysical behaviors (Huang et al., 2017).
Photochemical synthesis techniques have been applied to similar compounds, resulting in high yields of products with potential applications as covert marking pigments due to their photophysical properties (Ulyankin et al., 2021).
The development of fluorescent probes based on similar chemical structures has been reported for the detection of thiophenol, highlighting potential applications in environmental monitoring and biological systems (Shen et al., 2020).
Novel Synthetic Routes and Applications
A study on palladium-catalyzed direct arylation polymerization showcases the synthesis of polymers from thiophene derivatives, emphasizing the versatility of these compounds in material science and polymer chemistry (Gobalasingham et al., 2016).
The synthesis of novel chromone-pyrimidine coupled derivatives highlights the potential of these compounds in drug discovery, with some showing promising antimicrobial and antifungal activities, which could lead to new therapeutic agents (Tiwari et al., 2018).
特性
IUPAC Name |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrO5S/c21-14-4-1-2-5-15(14)26-17-11-24-16-10-12(7-8-13(16)19(17)22)25-20(23)18-6-3-9-27-18/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUOUEJACHRZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine](/img/structure/B2591107.png)
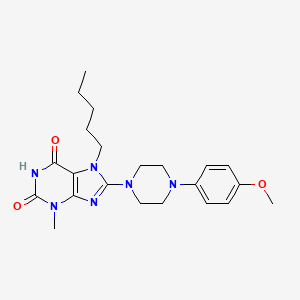

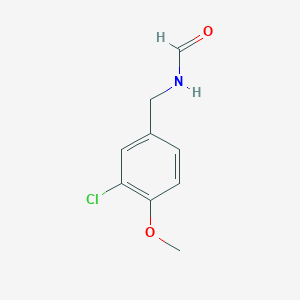
![1-[(5-Chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2591113.png)
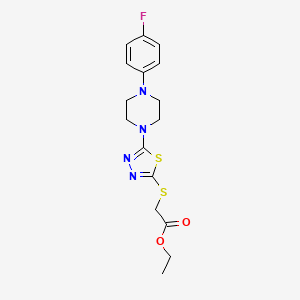
![4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2591116.png)
![3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2591117.png)
![2-(3-fluoro-4-methoxybenzyl)-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2591119.png)
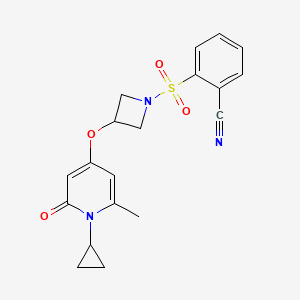
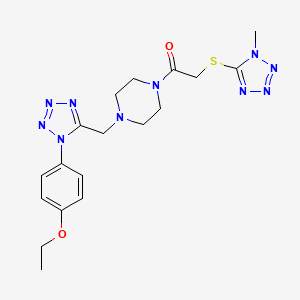

![Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B2591126.png)
![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)